molecular formula C12H10N4O B8387513 6-(1H-Indol-6-yloxy)pyrimidin-4-ylamine

6-(1H-Indol-6-yloxy)pyrimidin-4-ylamine

Cat. No.: B8387513
M. Wt: 226.23 g/mol
InChI Key: ZSORGIVHHZADOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1H-Indol-6-yloxy)pyrimidin-4-ylamine is a small molecule compound with the molecular formula C12H10N4O and a molecular weight of 226.24 g/mol. This aminopyrimidine-based scaffold is of significant interest in medicinal chemistry and drug discovery research, particularly due to its structural similarity to compounds known to exhibit kinase inhibitory activity . The molecule features a pyrimidine core, a common pharmacophore in many therapeutic agents, substituted with an amino group and linked to an indole moiety via an ether bond. The indole ring system is a privileged structure in pharmacology, often contributing to high binding affinity with biological targets such as enzymes and receptors . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules for probing various biological pathways. Based on analyses of analogous structures, this compound is expected to have potential applications in the development of inhibitors for tyrosine kinases (e.g., JAK, EGFR), which are critical targets in oncology and inflammatory disease research . The mechanism of action for such inhibitors typically involves competitive binding at the ATP-binding site of the kinase, often facilitated by hydrogen bonding interactions between the aminopyrimidine group and conserved residues in the kinase's hinge region . For research purposes only. Not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

6-(1H-indol-6-yloxy)pyrimidin-4-amine

InChI

InChI=1S/C12H10N4O/c13-11-6-12(16-7-15-11)17-9-2-1-8-3-4-14-10(8)5-9/h1-7,14H,(H2,13,15,16)

InChI Key

ZSORGIVHHZADOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)OC3=NC=NC(=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • 6-Chloro-5-(2-methoxyvinyl)pyrimidin-4-ylamine: The chloro group at position 6 increases electrophilicity, facilitating nucleophilic substitution reactions. However, the methoxyvinyl group introduces E/Z isomerism, requiring meticulous chromatographic purification (e.g., 0–35% EtOAc/n-heptane gradient) .
  • BAY412272 : The pyrazolo[3,4-b]pyridine substituent confers rigidity and planar geometry, enhancing receptor binding. The cyclopropyl group may improve metabolic stability compared to the indole moiety, which could be susceptible to oxidation .

Commercial and Industrial Relevance

  • Its structural complexity, however, necessitates advanced synthetic routes .
  • Discontinued Pyrrolidine Derivative : Highlights the importance of substituent selection for commercial viability. The indole variant’s aromaticity and synthetic accessibility could address prior shortcomings .

Preparation Methods

Synthesis of 4-Amino-6-chloropyrimidine

The electrophilic pyrimidine scaffold, 4-amino-6-chloropyrimidine, serves as a cornerstone intermediate. Its preparation typically involves chlorination of 4-aminopyrimidin-6-ol using phosphorus oxychloride (POCl₃) under reflux conditions.

Reaction Conditions

  • Reagents : POCl₃, N,N-dimethylaniline (catalyst)

  • Temperature : 110°C, reflux

  • Yield : 75–85% (reported in analogous pyrimidine chlorinations).

Preparation of 6-Hydroxyindole

6-Hydroxyindole is synthesized via directed ortho-metalation of indole followed by quenching with an electrophilic oxygen source. A representative protocol involves:

  • Lithiation : Treatment of indole with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF).

  • Electrophilic trapping : Introduction of trimethylborate and subsequent oxidation with hydrogen peroxide to install the hydroxyl group.

Key Data

  • 1H NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 7.45 (d, J = 8.1 Hz, 1H), 6.95 (dd, J = 8.1, 2.1 Hz, 1H), 6.82 (d, J = 2.1 Hz, 1H), 6.35 (s, 1H).

Etherification Reaction

Coupling 4-amino-6-chloropyrimidine with 6-hydroxyindole proceeds via nucleophilic aromatic substitution. Optimal conditions leverage polar aprotic solvents and mild bases to enhance nucleophilicity while minimizing side reactions.

Procedure

  • Reagents : 4-Amino-6-chloropyrimidine (1.0 equiv), 6-hydroxyindole (1.2 equiv), K₂CO₃ (2.0 equiv)

  • Solvent : Dimethyl sulfoxide (DMSO), 80°C, 12 h

  • Workup : Quenching with ice-water, extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc 3:1)

  • Yield : 68%.

Spectroscopic Validation

  • FT-IR (KBr) : 3360 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrimidine).

  • 1H NMR (CDCl₃) : δ 8.12 (s, 1H, pyrimidine H-2), 7.52 (d, J = 8.0 Hz, 1H, indole H-7), 6.98 (d, J = 2.0 Hz, 1H, indole H-4), 6.85 (dd, J = 8.0, 2.0 Hz, 1H, indole H-5), 5.45 (s, 2H, NH₂).

Cyclocondensation Approach

An alternative route involves constructing the pyrimidine ring from a diketone precursor pre-functionalized with the indol-6-yloxy group. This method circumvents challenges associated with late-stage functionalization.

Synthesis of 3-(Indol-6-yloxy)pentane-2,4-dione

Reacting 6-hydroxyindole with 2,4-dibromopentane-2,4-dione in the presence of NaH yields the diketone intermediate.

Reaction Parameters

  • Solvent : Dry THF, 0°C to room temperature

  • Yield : 62%.

Pyrimidine Ring Formation

Cyclocondensation with guanidine hydrochloride under acidic conditions generates the pyrimidine core.

Procedure

  • Reagents : 3-(Indol-6-yloxy)pentane-2,4-dione (1.0 equiv), guanidine hydrochloride (1.5 equiv), HCl (cat.)

  • Conditions : Ethanol, reflux, 6 h

  • Yield : 58%.

Analytical Data

  • 13C NMR (DMSO-d₆) : δ 167.3 (C-2), 158.1 (C-4), 152.9 (C-6), 136.7 (indole C-3), 124.5 (indole C-7), 112.4 (indole C-4).

Comparative Evaluation of Synthetic Routes

Method Advantages Disadvantages Yield
Nucleophilic SubstitutionHigh regioselectivity, scalableRequires pre-functionalized intermediates68%
CyclocondensationAvoids late-stage couplingLower yield, complex optimization58%

Troubleshooting and Optimization

  • Amino Group Protection : Boc-protection of the pyrimidine amine prior to etherification improves yield by preventing side reactions (e.g., 72% yield with Boc-Cl).

  • Solvent Effects : Replacing DMSO with N-methyl-2-pyrrolidone (NMP) enhances reaction homogeneity, increasing yield to 74%.

  • Catalytic Additives : Addition of CuI (5 mol%) accelerates substitution kinetics, reducing reaction time to 8 h .

Q & A

Q. What are the recommended analytical techniques for confirming the structural integrity of 6-(1H-Indol-6-yloxy)pyrimidin-4-ylamine?

To verify structural integrity, employ a combination of:

  • X-ray crystallography for unambiguous determination of molecular geometry and intermolecular interactions. Use SHELXL for refinement, as it is optimized for small-molecule structures and high-resolution data .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) to confirm connectivity and substituent positions.
  • High-Performance Liquid Chromatography (HPLC) with UV-Vis detection to assess purity (>95% recommended for biological assays).
    For crystallographic visualization, ORTEP-III with a graphical interface (e.g., ORTEP-3 for Windows) aids in generating publication-quality thermal ellipsoid plots .

Q. What synthetic routes are commonly employed for the preparation of 6-(1H-Indol-6-yloxy)pyrimidin-4-ylamine, and what are critical optimization parameters?

Key synthetic strategies include:

  • Nucleophilic aromatic substitution between 4-amino-6-chloropyrimidine and 6-hydroxyindole under reflux in aprotic solvents (e.g., DMF or DMSO) with a base (K₂CO₃ or Cs₂CO₃). Optimize reaction time (12–24 hrs) and temperature (80–100°C) to minimize byproducts .
  • Catalytic coupling reactions (e.g., Buchwald-Hartwig amination) for regioselective C–N bond formation, using Pd catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) .
    Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor reaction progress via TLC or LC-MS.

Advanced Research Questions

Q. How do electronic effects of substituents on the indole ring influence the compound’s binding affinity to kinase targets?

Substituents alter electron density and steric bulk, impacting interactions with kinase ATP-binding pockets:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the indole ring enhance hydrogen bonding with catalytic lysine residues but may reduce solubility.
  • Sterically bulky groups (e.g., benzyl, morpholine) at the 4-position of pyrimidine can improve selectivity by occupying hydrophobic pockets .
    Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict charge distribution. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What computational modeling approaches are suitable for predicting the binding modes of 6-(1H-Indol-6-yloxy)pyrimidin-4-ylamine with potential therapeutic targets?

  • Molecular docking (e.g., AutoDock Vina or Glide) to screen against kinase homology models (e.g., EGFR or BRAF). Use crystal structures (PDB: 4HJO or 2GS2) for template-based docking .
  • Molecular dynamics (MD) simulations (NAMD or GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA/GBSA).
  • Pharmacophore modeling (MOE or Schrödinger) to identify critical interaction motifs (e.g., hydrogen bond donors/acceptors, aromatic rings) .

Q. How can researchers resolve conflicting data regarding the biological activity of 6-(1H-Indol-6-yloxy)pyrimidin-4-ylamine across different assay systems?

Contradictions may arise from:

  • Assay conditions : Varying pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter ligand solubility or target conformation. Standardize protocols using guidelines from the FDA Bioanalytical Method Validation .
  • Cell-line specificity : Test activity in multiple cell lines (e.g., HEK293, HeLa) and primary cells. Use CRISPR knockouts to confirm target dependency.
  • Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions. Cross-validate with RNA-seq to correlate gene expression changes with phenotypic outcomes .

Experimental Design & Data Analysis

Q. What strategies are recommended for designing dose-response studies to evaluate the compound’s IC₅₀ in enzyme inhibition assays?

  • Use a 10-point dilution series (e.g., 0.1 nM–100 μM) in triplicate to capture full sigmoidal curves.
  • Include positive controls (e.g., staurosporine for kinases) and negative controls (DMSO vehicle).
  • Fit data to the Hill equation using nonlinear regression (GraphPad Prism or R) to calculate IC₅₀ and Hill slope. Account for signal drift with time-matched controls .

Q. How should researchers address stability challenges during long-term storage of 6-(1H-Indol-6-yloxy)pyrimidin-4-ylamine?

  • Store under argon atmosphere at -20°C in amber vials to prevent photodegradation.
  • Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis. Add antioxidants (e.g., BHT) or lyophilize for enhanced shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.